GSK-J4 was developed by GlaxoSmithKline and is classified as a selective inhibitor of the Jumonji family of histone demethylases. Its chemical structure is characterized by a molecular formula of and a molecular weight of approximately 417.5 g/mol. The compound is often referred to in literature with its hydrochloride salt form, GSK-J4 HCl, which is utilized in various biological studies .
The synthesis of GSK-J4 involves several key steps, typically utilizing microwave-assisted methods to enhance reaction efficiency. A common synthetic route includes the reaction of ethyl N-[2-(2-pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl]-β-alaninate with 2,3,4,5-tetrahydro-1H-3-benzazepine in dimethyl sulfoxide under specific conditions.
GSK-J4's molecular structure features a complex arrangement that includes multiple aromatic rings and nitrogen-containing heterocycles. The compound's structural characteristics contribute to its ability to penetrate cell membranes efficiently and interact with target proteins involved in epigenetic regulation.
The specific arrangement of atoms within GSK-J4 allows it to selectively inhibit the target demethylases, influencing downstream gene expression patterns .
GSK-J4 primarily functions through its interaction with histone demethylases JMJD3 and UTX. Upon binding to these enzymes, GSK-J4 inhibits their activity, leading to an accumulation of trimethylated histone H3 at lysine 27 (H3K27me3). This alteration in histone methylation status can significantly affect gene expression profiles.
The mechanism by which GSK-J4 exerts its effects involves multiple cellular pathways:
GSK-J4 exhibits several notable physical and chemical properties:
These properties are crucial for its application in biological assays and therapeutic contexts .
GSK-J4 has significant potential across various research fields:
The discovery of histone demethylases revolutionized epigenetic research by revealing the dynamic nature of histone methylation. Prior to GSK-J4, early inhibitors like IOX1 and dimethyloxalylglycine (DMOG) targeted the Jumonji C (JmjC) domain family non-specifically. These compounds acted as broad-spectrum α-ketoglutarate (α-KG) competitors, inhibiting not only H3K27 demethylases (JMJD3/KDM6B and UTX/KDM6A) but also other α-KG-dependent dioxygenases, including hypoxia-inducible factor (HIF) prolyl hydroxylases. This lack of selectivity limited their utility in dissecting specific biological functions of H3K27 demethylation [4] [10]. The development of selective JMJD3/UTX inhibitors became a priority to address:
Table 1: Early JMJD3/UTX Inhibitor Candidates
Compound | Target Specificity | Key Limitations | Primary Use |
---|---|---|---|
IOX1 | Pan-JmjC inhibitor | Inhibits HIF hydroxylases; high cytotoxicity | Biochemical tool |
DMOG | Broad α-KG competitor | Metabolic interference; poor cellular uptake | Hypoxia research |
GSK-J1 | JMJD3 (IC₅₀: 60 nM), UTX | Cell impermeability due to high polarity | Target validation |
GSK-J1 represented a breakthrough as the first selective JMJD3/UTX inhibitor, with demonstrated biochemical potency (IC₅₀ of 60 nM against JMJD3). However, its highly polar carboxylic acid group rendered it membrane-impermeable, restricting applications to cell-free assays or microinjection studies [3] [5] [7]. To overcome this barrier, a prodrug strategy was employed:
Table 2: Key Properties of GSK-J1 vs. GSK-J4
Property | GSK-J1 | GSK-J4 |
---|---|---|
Chemical Form | Free acid | Ethyl ester prodrug |
Molecular Weight | 388.4 Da | 417.5 Da (free base); 454.0 Da (HCl salt) |
Solubility | Poor in organic solvents | Soluble in DMSO (100 mg/mL), ethanol |
Cell Permeability | Low (limited cellular uptake) | High (efficient intracellular hydrolysis) |
Primary Application | In vitro enzyme assays | Cell-based and in vivo studies |
H3K27 trimethylation (H3K27me3) is a repressive epigenetic mark deposited by Polycomb Repressive Complex 2 (PRC2). JMJD3 and UTX counteract this silencing by demethylating H3K27me3/me2, activating genes critical in development, immunity, and oncogenesis. GSK-J4’s therapeutic rationale stems from:
Table 3: Key Disease Mechanisms Targeted by GSK-J4
Disease Context | Target Pathway | GSK-J4 Effect | Functional Outcome |
---|---|---|---|
Acute Myeloid Leukemia | HOX gene activation | ↑ H3K27me3 at HOXA promoters | Cell cycle arrest, apoptosis |
Autoimmune Encephalomyelitis | DC maturation & cytokine production | ↓ IL-6/TNF; ↑ TGF-β in DCs | Tolerogenic DCs; reduced T-cell infiltration |
Retinoblastoma | PI3K/AKT/NF-κB signaling | ↓ Phospho-AKT, nuclear NF-κB | Suppressed proliferation & invasion |
The strategic inhibition of H3K27me3 demethylation by GSK-J4 thus represents a compelling approach to modulate pathogenic gene expression networks across oncology and immunology [2] [4] [6].
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6